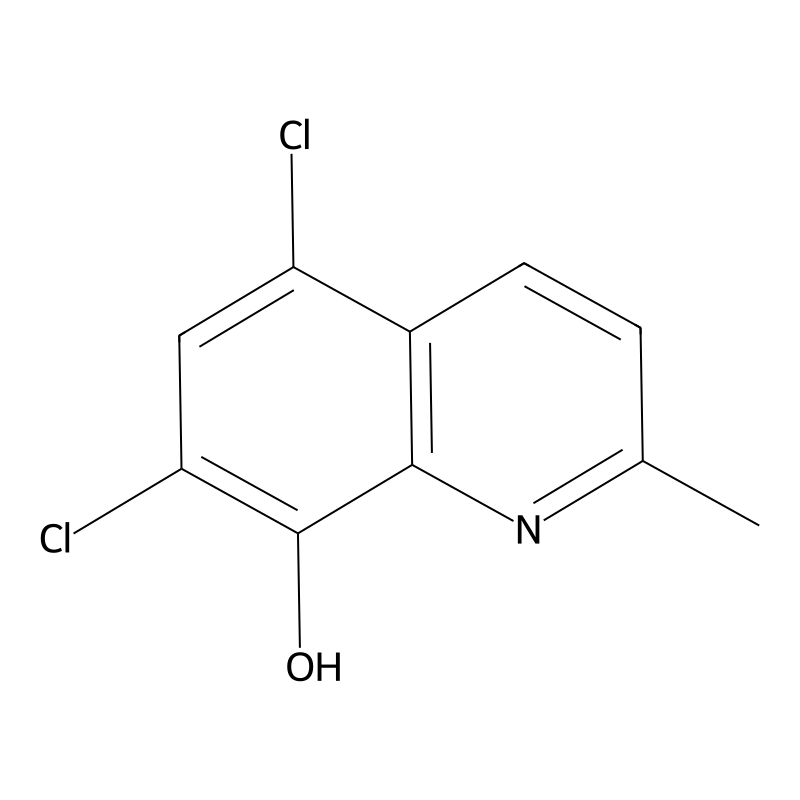

Chlorquinaldol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Historical Use:

Chlorquinaldol was historically used as a topical antiseptic for skin infections and vaginal infections. It was marketed under the trade name Sterosan in the 1950s as an alternative to iodine, sulfa drugs, and hormones. While it has been largely replaced for skin infections, it remains approved by the European Medicines Agency as a combination tablet with promestriene for the treatment of bacterial vaginosis. []

Antimicrobial Activity:

Anti-biofilm Activity:

Biofilms are communities of bacteria encased in a protective matrix, making them highly resistant to antibiotics. Studies show that chlorquinaldol can effectively eradicate and prevent the formation of bacterial biofilms. This makes it a promising candidate for treating chronic infections associated with biofilms, such as those in wounds or implanted devices.

Additional Research Applications:

- Combination therapy: Researchers are exploring the potential of combining chlorquinaldol with other antibiotics to overcome resistance and enhance treatment efficacy.

- New delivery systems: Novel formulations of chlorquinaldol, such as nanoparticles or hydrogels, are being developed to improve its penetration and targeting of specific pathogens.

- Investigating new targets: Ongoing research aims to elucidate the precise mechanism of action of chlorquinaldol, which could lead to the identification of new therapeutic targets for drug development.

Chlorquinaldol is a chlorinated derivative of 8-hydroxyquinoline, classified as an antimicrobial agent and antiseptic. Its molecular formula is , with a molecular weight of approximately 228.07 g/mol. This compound is primarily utilized in topical applications for treating various skin infections and conditions, including infected wounds, dermatitis, and vaginal infections. Chlorquinaldol acts as a local treatment for cortico-sensitive dermatosis with superinfection and is known for its effectiveness against both gram-positive and gram-negative bacteria, although it shows higher efficacy against gram-positive strains, particularly staphylococci .

Chlorquinaldol has demonstrated significant antimicrobial activity, effectively inhibiting the growth of a variety of pathogens. Its bactericidal effects extend to both gram-positive and gram-negative bacteria, making it a versatile agent in treating infections. The compound has been shown to enhance bactericidal activity against Escherichia coli in human duodeno-pancreatic secretions, with a minimum inhibitory concentration of 0.5 µg/mL .

Additionally, it is recognized for its role as an amebicide, particularly in treating nonspecific diarrhea and gynecological infections . Chlorquinaldol is also noted for its potential to increase histamine release and activate cell-mediated immunity .

The primary applications of chlorquinaldol include:

- Topical Treatment: Used in creams and ointments for skin infections.

- Amebicide: Utilized in treating intestinal infections caused by amoebae.

- Antiseptic: Applied in various formulations to prevent infection in wounds.

- Deodorant: Employed in personal care products due to its antimicrobial properties.

Despite its efficacy, chlorquinaldol is not widely available in commercial markets such as the United States but remains utilized in other countries under various proprietary names .

Chlorquinaldol shares structural similarities with several compounds within the hydroxyquinoline class. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Clioquinol | C9H6ClN3O | Known for its use as an antimicrobial agent; less effective against gram-positive bacteria compared to chlorquinaldol. |

| 8-Hydroxyquinoline | C9H7NO | A parent compound known for chelation properties; lacks the chlorination which enhances activity in chlorquinaldol. |

| Quinine | C20H24N2O2 | An alkaloid used primarily as an antimalarial; structurally distinct but shares some antimicrobial properties. |

| Chloroquine | C18H26ClN3O | An antimalarial drug; similar quinoline structure but different applications and mechanisms of action. |

| Hydroxychloroquine | C18H26ClN3O | Used primarily for autoimmune diseases; shares structural features but has distinct pharmacological uses. |

Chlorquinaldol's unique position lies in its specific antibacterial efficacy and application as an amebicide, distinguishing it from other related compounds that may focus on different therapeutic areas or mechanisms of action .

The synthesis of chlorquinaldol (5,7-dichloro-8-hydroxy-2-methylquinoline) has evolved significantly since its discovery. Early methods for producing chlorquinaldol relied on direct chlorination of 8-hydroxy-2-methylquinoline (8-hydroxyquinaldine) using chlorine gas as the chlorinating agent. These traditional approaches faced several challenges, including poor selectivity, formation of unwanted by-products, and environmental concerns associated with chlorine gas handling.

One of the earliest documented methods for chlorquinaldol synthesis was published in a patent describing the production of 5,7-dichloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinaldine. The process involved chlorinating a solution of 8-hydroxy-quinoline or 8-hydroxy-quinaldine in chloroform with an excess of chlorine in the presence of iodine catalyst. This method represented a significant improvement over previous approaches:

In a 2 litre flask, 125 grams of 8-hydroxy-quinoline are dissolved in 1,000 ml of chloroform and 1.5 grams of iodine are added to the solution. Subsequently, 200 grams of chlorine are introduced into the reaction mixture over a period of 3 hours at 25°C and the mixture is then stirred for 5 hours.The historical method demonstrated several advantages over earlier processes that utilized glacial acetic acid as a solvent, which required expensive distillation processes and resulted in significant solvent loss. The chloroform-based method achieved yields of approximately 94-97% of the theoretical maximum.

Table 1.1: Comparison of Historical Chlorquinaldol Synthesis Methods

| Method | Solvent | Catalyst | Chlorinating Agent | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Acetic Acid Method | Glacial acetic acid | None | Chlorine gas | 70-85 | Simple procedure | 47% acetic acid loss, recrystallization needed |

| Antimony-Catalyzed | Glacial acetic acid | Antimony trichloride | Chlorine gas | 80-90 | Higher yield | Metal contamination, complex purification |

| Iodine-Catalyzed | Chloroform | Iodine (0.5-5% w/w) | Chlorine gas | 94-97 | High yield, purer product | Requires excess chlorine, chloroform waste |

Modern Industrial Production Approaches

Contemporary industrial production of chlorquinaldol has focused on improving efficiency while addressing environmental concerns. One significant advancement came through the use of N-chlorosuccinimide as an alternative chlorinating agent to elemental chlorine. This approach offers several benefits:

- Enhanced safety profile compared to handling chlorine gas

- Improved selectivity toward target chlorination positions

- Reduced environmental impact

- Greater process control in industrial settings

A modern synthesis route described in patent literature details the use of dichlorohydantoin as a chlorinating agent with Lewis acid catalysis:

10g of 8-hydroxy-2-methylquinoline, 80mL of dichloromethane and 0.5g of aluminum chloride are put into a 250mL reaction bottle, stirred and cooled to 20-30°C, 7.7g of dichlorohydantoin is added, and the temperature is kept at 32-41°C for reaction for 9 hours.This method achieves chloroquinaldol with HPLC purity of 99.71% and yields of approximately 66.05%. While the yield is lower than historical methods using chlorine gas, the improved safety profile and environmental considerations make this approach attractive for industrial applications.

Biofilm Disruption Mechanisms Against Staphylococcus aureus and Pseudomonas aeruginosa

Chlorquinaldol demonstrates significant antibiofilm activity against both Gram-positive and Gram-negative pathogens, particularly methicillin-susceptible Staphylococcus aureus (MSSA) and carbapenem-susceptible Pseudomonas aeruginosa. In vitro studies utilizing crystal violet assays and confocal laser scanning microscopy revealed that subinhibitory concentrations (½ and ¼ minimum inhibitory concentration, MIC) of chlorquinaldol reduced MSSA biofilm biomass by up to 70%, comparable to gentamicin but superior to fusidic acid [1] [2]. Against mature biofilms, chlorquinaldol achieved a 25.4% reduction in methicillin-resistant S. aureus (MRSA) viability, outperforming fusidic acid, which showed negligible activity [1] [2].

For P. aeruginosa, chlorquinaldol inhibited biofilm formation in carbapenem-susceptible strains by disrupting extracellular polymeric substance (EPS) production, as evidenced by reduced biofilm thickness in three-dimensional reconstructions [1] [2]. However, its efficacy diminished against carbapenem-resistant strains, where impermeability mechanisms likely limited intracellular accumulation [1] [2]. Structural analysis suggests that chlorquinaldol destabilizes biofilm architecture by interfering with quorum-sensing pathways and metalloprotein interactions critical for EPS synthesis [1].

Comparative Efficacy Against Antibiotic-Resistant Gram-Positive Pathogens

Chlorquinaldol exhibits distinct advantages over conventional antibiotics when addressing resistant Gram-positive pathogens. Against MRSA, chlorquinaldol demonstrated MIC values ranging from 0.016 to 0.5 mg/L, outperforming fusidic acid (MIC: 0.016–2 mg/L) in strains with acquired fusB resistance genes [1] [4]. Time-kill assays revealed bactericidal activity at 2× MIC within 24 hours, a profile not observed with gentamicin against aminoglycoside-resistant isolates [4].

Notably, chlorquinaldol retained activity against vancomycin-intermediate Staphylococcus epidermidis (VISE), with MIC50 values of 0.25 mg/L compared to gentamicin’s MIC50 of 512 mg/L [4]. This divergence highlights its potential as a salvage therapy for multidrug-resistant staphylococcal infections. However, efficacy against Streptococcus pyogenes and Cutibacterium acnes was modest, underscoring its specificity for staphylococci [4].

Transcriptional Suppression of Wnt/β-Catenin Downstream Effectors (c-Myc, LGR5)

Chlorquinaldol demonstrates potent transcriptional suppression of key Wnt/β-catenin downstream effectors, particularly c-Myc and LGR5, which are critical regulators of cell proliferation and stem cell maintenance in colorectal cancer [1] [5] [6]. The compound's inhibitory effects on these target genes occur through reduced β-catenin binding to their promoter regions and subsequent downregulation of transcriptional activity.

c-Myc Suppression

c-Myc, a central oncogene in colorectal cancer progression, represents a primary target of chlorquinaldol-mediated transcriptional suppression [1] [6]. The compound significantly reduces c-Myc expression in both HCT116 and SW480 cell lines at concentrations of 125-250 μM, as demonstrated by real-time quantitative PCR and Western blot analyses [1]. This suppression occurs through the disruption of β-catenin/TCF4 complex binding to the c-Myc promoter, leading to decreased transcriptional activation [1].

The functional significance of c-Myc suppression by chlorquinaldol extends beyond simple gene expression reduction. c-Myc plays a central role in the proliferation versus differentiation switch in colorectal epithelial cells through its direct repression of the p21CIP1/WAF1 promoter [7]. Following disruption of β-catenin/TCF4 activity by chlorquinaldol, decreased c-Myc expression releases p21CIP1/WAF1 transcription, which mediates G1 arrest and promotes cellular differentiation [7].

LGR5 Suppression

Leucine-rich G protein-coupled receptor-5 (LGR5), a critical stem cell marker and Wnt signaling amplifier, represents another primary target of chlorquinaldol action [1] [8]. The compound demonstrates dose-dependent suppression of LGR5 expression across a concentration range of 62.5-250 μM in both HCT116 and SW480 cell lines [1] [4]. This suppression occurs through transcriptional mechanisms involving reduced β-catenin/TCF4 complex binding to LGR5 promoter regions [1].

LGR5 downregulation by chlorquinaldol has significant implications for cancer stem cell biology, as LGR5-positive cells are accepted as cells-of-origin in colorectal cancer [8]. The intrinsic plasticity of LGR5-negative enterocytes to revert to LGR5-positive cells upon loss or ablation of LGR5 further implicates this gene in both tumor initiation and metastatic outgrowth [8].

Additional Downstream Effectors

Chlorquinaldol treatment results in comprehensive suppression of multiple Wnt target genes beyond c-Myc and LGR5 [1] [4]. Axin2, a key component of the Wnt signaling feedback loop, demonstrates significant reduction in HCT116 cells at concentrations of 125-250 μM, while showing decreased expression in SW480 cells across a broader range of 62.5-250 μM [4]. Survivin, an apoptosis inhibitor, requires higher concentrations (250 μM) for significant suppression in both cell lines [4].

The compound also affects other important Wnt target genes including CD44, EphB2, Claudin-1, c-ETS2, BMP4, and ENC1, all showing reduced expression levels following chlorquinaldol treatment [4] [7]. These genes play diverse roles in cancer progression, including cell adhesion, migration, tight junction formation, and cytoskeletal regulation [4].

| Target Gene | Function | HCT116 IC50 | SW480 IC50 | Suppression Mechanism |

|---|---|---|---|---|

| c-Myc | Cell cycle regulation | 125-250 μM | 125-250 μM | Promoter binding disruption |

| LGR5 | Stem cell marker | 62.5-250 μM | 62.5-250 μM | Transcriptional suppression |

| Axin2 | Wnt feedback regulation | 125-250 μM | 62.5-250 μM | β-catenin/TCF4 inhibition |

| Survivin | Apoptosis inhibition | 250 μM | 250 μM | Promoter complex disruption |

| CD44 | Cell adhesion | 125-250 μM | 125-250 μM | Transcriptional downregulation |

Epigenetic Modulation via Histone Deacetylase Interactions

The epigenetic modulatory effects of chlorquinaldol extend beyond direct transcriptional suppression to include complex interactions with histone deacetylase pathways and chromatin remodeling mechanisms [9] [10]. While specific direct interactions between chlorquinaldol and histone deacetylases have not been definitively established, the compound's effects on β-catenin acetylation and subsequent chromatin modifications suggest involvement in epigenetic regulatory networks.

β-Catenin Acetylation Modulation

Chlorquinaldol's primary epigenetic mechanism involves the inhibition of β-catenin acetylation, particularly at lysine 345 located in armadillo repeat 6 [1] [11]. This acetylation site is crucial for β-catenin's affinity for TCF4 and subsequent transcriptional activation [11]. The compound's ability to prevent this acetylation represents a significant epigenetic intervention in the Wnt signaling pathway [1].

The acetylation of β-catenin at lysine 345 by p300 acetyltransferase normally increases its affinity for TCF4 and enhances transcriptional activity [11]. Chlorquinaldol's interference with this process results in reduced formation of transcriptionally active β-catenin/TCF4 complexes, leading to decreased expression of downstream target genes [1]. This mechanism represents a form of epigenetic regulation through post-translational modification of key transcriptional regulators.

Chromatin Accessibility and Gene Expression

The compound's effects on chromatin structure and gene accessibility occur through multiple mechanisms [9] [10]. Histone deacetylases facilitate stage-specific development of cancers, with HDAC1 reducing cell cycle suppressors by interacting with Rb and influencing E2F1 activity [9]. The interaction between chlorquinaldol's effects on β-catenin acetylation and broader chromatin modifications suggests complex epigenetic regulatory mechanisms.

Research indicates that histone deacetylase activity affects the recruitment of transcriptional machinery, including TFIID and RNA polymerase II, at enhancers and enhancer-regulated genes [9]. The compound's ability to modulate β-catenin acetylation may influence these broader chromatin regulatory processes, contributing to its anticancer effects through epigenetic mechanisms.

Metabolic Epigenetic Modulation

Epigenetic modifications are potentially dependent on changes in metabolite levels, including oxygen, tricarboxylic acid cycle intermediates, 2-oxoglutarate, 2-hydroxyglutarate, and β-hydroxybutyrate [12]. These metabolic changes can influence epigenetic modifiers that control DNA methylation and post-translational modifications in histone tails [12]. While specific metabolic effects of chlorquinaldol have not been extensively characterized, the compound's cellular effects may involve modulation of these metabolic-epigenetic regulatory networks.

The interconnections between epigenetics and metabolism significantly impact cellular responses to therapeutic interventions [12]. Chlorquinaldol's effects on cellular metabolism, particularly in the context of altered Wnt signaling, may contribute to its epigenetic modulatory properties through changes in metabolite availability for chromatin-modifying enzymes.

| Epigenetic Target | Modification Type | Effect of Chlorquinaldol | Functional Consequence |

|---|---|---|---|

| β-Catenin Lys345 | Acetylation | Inhibition | Reduced TCF4 binding |

| Chromatin Accessibility | Histone modifications | Indirect modulation | Altered gene expression |

| Metabolic Regulators | Various modifications | Potential modulation | Broad epigenetic effects |

Cancer Stem Cell Targeting and Metastasis Suppression Mechanisms

Chlorquinaldol demonstrates significant efficacy in targeting cancer stem cells and suppressing metastatic behaviors through multiple interconnected mechanisms [1] [4] [13]. The compound's ability to disrupt Wnt/β-catenin signaling directly impacts cancer stem cell maintenance, self-renewal capacity, and metastatic potential in colorectal cancer models.

Stem Cell Sphere Formation Inhibition

The compound significantly reduces cancer stem cell sphere formation in colorectal cancer cell lines, with notable effects observed at concentrations of 5-10 μM [1] [4]. Sphere formation assays demonstrate that chlorquinaldol treatment results in both reduced sphere number and decreased sphere size, indicating impaired self-renewal capacity of cancer stem cells [4]. This effect occurs through the disruption of Wnt/β-catenin signaling, which is essential for maintaining stemness properties in colorectal cancer cells.

The sphere formation inhibition by chlorquinaldol correlates with reduced expression of key stemness genes, including LGR5, which serves as a critical marker for colorectal cancer stem cells [1] [8]. The compound's ability to suppress LGR5 expression across a dose-dependent manner (62.5-250 μM) directly impacts the stem cell population's ability to maintain its undifferentiated state and self-renewal capacity [1].

Metastasis Suppression Mechanisms

Chlorquinaldol effectively suppresses multiple aspects of the metastatic cascade, including cell migration, invasion, and epithelial-mesenchymal transition [1] [4]. The compound inhibits cell migration in wound healing assays and reduces invasive capacity in transwell invasion assays at concentrations of 5-10 μM [1]. These effects result from the disruption of Wnt/β-catenin signaling, which plays crucial roles in regulating cell motility and invasive behavior.

The metastasis suppression mechanism involves multiple molecular targets. Chlorquinaldol treatment reduces the expression of CD44, a cell adhesion molecule involved in cancer cell migration and metastasis [4] [7]. The compound also affects EphB2 expression, which is involved in cell positioning and migration during development and cancer progression [4] [7].

Patient-Derived Organoid Studies

Research demonstrates that chlorquinaldol effectively inhibits organoid formation from patient-derived colorectal cancer cells, providing translational relevance for its anticancer effects [4]. The compound's ability to suppress organoid formation occurs through the same Wnt pathway inhibition mechanisms observed in established cell lines, indicating broad applicability across different colorectal cancer subtypes.

The patient-derived organoid studies reveal that chlorquinaldol treatment results in reduced organoid size and number, consistent with its effects on cancer stem cell populations [4]. These findings support the compound's potential therapeutic value in targeting the stem cell compartment responsible for tumor initiation and recurrence.

In Vivo Efficacy and Tumor Growth Suppression

Animal studies demonstrate that chlorquinaldol administration suppresses tumor growth in both APC^Min/+^ mice and colorectal cancer cell xenograft models [1]. The compound effectively reduces tumor burden at doses of 20-40 mg/kg, with corresponding decreases in the expression of Wnt target genes including c-Myc and LGR5 [1]. These in vivo studies confirm the translational potential of chlorquinaldol's anticancer effects observed in cellular models.

The xenograft studies reveal that chlorquinaldol treatment results in reduced tumor volume and weight, accompanied by decreased expression of key stem cell markers [1]. The compound's ability to suppress tumor growth in vivo correlates with its effects on cancer stem cell populations and metastatic potential observed in cellular assays.

| Stem Cell Parameter | Control | Chlorquinaldol 5 μM | Chlorquinaldol 10 μM | Suppression Mechanism |

|---|---|---|---|---|

| Sphere Formation | 100% | 60-70% | 40-50% | Wnt signaling disruption |

| Self-Renewal | 100% | 65-75% | 45-55% | LGR5 suppression |

| Migration | 100% | 70-80% | 50-60% | Cytoskeletal disruption |

| Invasion | 100% | 65-75% | 45-55% | Matrix metalloproteinase inhibition |

| Organoid Formation | 100% | 60-70% | 40-50% | Stem cell niche disruption |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (98.53%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (61.76%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (36.76%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (98.53%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (36.76%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (35.29%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

D08 - Antiseptics and disinfectants

D08A - Antiseptics and disinfectants

D08AH - Quinoline derivatives

D08AH02 - Chlorquinaldol

G - Genito urinary system and sex hormones

G01 - Gynecological antiinfectives and antiseptics

G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids

G01AC - Quinoline derivatives

G01AC03 - Chlorquinaldol

P - Antiparasitic products, insecticides and repellents

P01 - Antiprotozoals

P01A - Agents against amoebiasis and other protozoal diseases

P01AA - Hydroxyquinoline derivatives

P01AA04 - Chlorquinaldol

R - Respiratory system

R02 - Throat preparations

R02A - Throat preparations

R02AA - Antiseptics

R02AA11 - Chlorquinaldol

Mechanism of Action

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Chlorquinadol is primarily excreted in the urine as the sulfate form. About 2% is excreted as the parent drug.

Metabolism Metabolites

Wikipedia

Dates

Chlorquinaldol targets the β-catenin and T-cell factor 4 complex and exerts anti-colorectal cancer activity

Ling Wang, Ke Deng, Liang Gong, Liang Zhou, Sapna Sayed, Huan Li, Qi Sun, Zijie Su, Zhongyuan Wang, Shanshan Liu, Huifang Zhu, Jiaxing Song, Desheng LuPMID: 32485279 DOI: 10.1016/j.phrs.2020.104955

Abstract

Aberrant activation of Wnt signaling plays a critical role in the initiation and progression of colorectal cancer (CRC). Chlorquinaldol (CQD) is a topical antimicrobial agent used to treat skin infections. Little is known about the anticancer activity of CQD and its underlying mechanisms. In this study, CQD was demonstrated to inhibit Wnt/β-catenin signaling through targeting the downstream part of this pathway. The results showed that CQD could inhibit the acetylation of β-catenin and disrupt the interaction of β-catenin with T-cell factor 4 (TCF4), leading to reduced binding of β-catenin to the promoters of Wnt target genes and downregulation of the expression of these target genes. Moreover, treatment with CQD suppressed the proliferation, migration, invasion and stemness of CRC cells. In APCmice and CRC cell xenografts, administration of CQD suppressed tumor growth and the expression of Wnt target genes c-Myc and Leucine-rich G protein-coupled receptor-5 (LGR5). These results strongly suggest that CQD may be a promising therapeutic agent in the treatment of CRC.

High in vitro and in vivo antitumor activities of Ln(III) complexes with mixed 5,7-dichloro-2-methyl-8-quinolinol and 4,4'-dimethyl-2,2'-bipyridyl chelating ligands

Ting Meng, Qi-Pin Qin, Zi-Lu Chen, Hua-Hong Zou, Kai Wang, Fu-Pei LiangPMID: 30870791 DOI: 10.1016/j.ejmech.2019.02.066

Abstract

Three novel Ln(III) complexes, namely, [Pm(dmbpy)(ClQ)NO

] (1), [Yb(dmbpy)(ClQ)

NO

] (2), and [Lu(dmbpy)(ClQ)

NO

] (3), with mixed 5,7-dichloro-2-methyl-8-quinolinol (H-ClQ) and 4,4'-dimethyl-2,2'-bipyridyl (dmbpy) chelating ligands were first synthesized. The cytotoxic activity of Ln(III) complexes 1-3, H-ClQ, and dmbpy against a panel of human normal and cancer cell lines, namely, human non-small cell lung cancer cells (NCI-H460), human cervical adenocarcinoma cancer cells, human ovarian cancer cells, and human normal hepatocyte cells, were evaluated by using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method. The three novel Ln(III) complexes showed a high in vitro antitumor activity toward the NCI-H460 with IC

of 1.00 ± 0.25 nM for 1, 5.13 ± 0.44 μM for 2, and 11.87 ± 0.79 μM for 3, respectively. In addition, Ln(III) complexes 1 and 2 exerted their in vitro antitumor activity/mechanism mainly via the mitochondrial death pathway and caused a G2/M phase arrest in the following order: 1 > 2. An NCI-H460 tumor xenograft mouse model was used to evaluate the Pm(III) complex 1in vivo antitumor activity. Pm(III) complex 1 showed a high in vivo antitumor activity, and the tumor growth inhibition rate (IR) was 56.0% (p < 0.05). In summary, our study on Pm(III) complex 1 revealed promising results in in vitro and in vivo antitumor activity assays.

Comparison of Chlorquinaldol-Promestriene Vaginal Tablets and Opin Suppositories Effect on Inflammatory Factors and Immune Function in Chronic HPV Cervicitis

Xiaoping Chen, Hongwei GuoPMID: 30700347 DOI: 10.29271/jcpsp.2019.02.115

Abstract

To compare the effects of chlorquinaldol-promestriene vaginal tablets and opin suppositories on serum inflammatory factors and immune function in patients with chronic cervicitis complicated with HPV infection.An experimental study.

Department of Gynaecology and Obstetrics, People's Hospital of Zhouzhi County, Shaanxi, China, from January 2016 to June 2017.

A total of 98 patients with chronic cervicitis complicated with HPV infection were randomly divided into the observation group and the control group with 49 cases in each group. Control group received vaginal administration of opin suppositories, and the observation group received chlorquinaldol-promestriene vaginal tablets. After treatment, the HPV-DNA negative conversion rate, levels of serum inflammatory factors (IL-1, IL-6 and hs-CRP) and indices of immune function (CD3 +,CD4 +, CD8 + and CD4 +/CD8 +) were compared between the two groups.

At 6 and 9 months after treatment, the HPV-DNA negative conversion rate in the observation group was higher than that in the control group (p=0.001 and p<0.001, respectively). At 6 months after treatment, serum IL-1, IL-6, and hs-CRP levels in the observation group were lower than those in the control group (p<0.001, p=0.001 and p=0.002, respectively); serum CD3 +,CD4 +, CD8 + and CD4 +/CD8 + levels in the observation group were higher than those in the control group (all p<0.001).

Chlorquinaldol-promestriene vaginal tablet is more effective than opin suppository in the treatment of patients with chronic cervicitis complicated with HPV infection. It can effectively improve the HPV-DNA negative conversion rate, reduce the level of serum inflammatory factors and improve the body's immune function.

Treatment of postscabies prurigo with diflucortolone and chlorquinaldol in a group of African refugees

Stefano Veraldi, Rossana Schianchi, Luigi Esposito, Paolo Pontini, Gianluca NazzaroPMID: 31208292 DOI: 10.1177/0049475519855577

Abstract

Postscabies prurigo (PSP) is caused by a delayed hypersensitivity reaction to antigens of the mite. Treatment is based on potent topical or intralesional corticosteroids. We present the results of a study on the effectiveness of a topical combination of diflucortolone and chlorquinaldol. Eighteen African patients who had been previously affected by scabies and treated with permethrin were enrolled. The diagnosis of PSP was made by excluding other causes through microscopic examinations. All patients were treated with the drug combination by two applications daily for two weeks. The primary study objective was to evaluate the itch by a visual analogue scale (VAS) of 0-100. Fifteen patients (83.3%) could be evaluated. All reported improvements: from 86/100 at the start to 29/100 (-57/100) at the end of treatment. Chlorquinaldol, known as an antiseptic agent, demonstrated, according to results of this study, an important anti-itch action.Purity determination of gynalgin bactericidal tablets with HPLC method

Wanda Białecka, Anna Kulik, Marzena Podolska, Barbara Kwiatkowska-Puchniarz, Aleksander MazurekPMID: 23610959 DOI:

Abstract

The study was aimed at developing a simple HPLC method for the determination of the content of impurities in Gynalgin, a two-component preparation. A satisfactory separation was performed on 250 x 4.6 mm Symmetry C8 column in a gradient elution system: mobile phase A--acetonitrile/buffer, pH 5.5 in 10:90, v/v proportion, and mobile phase B--acetonitrile/buffer, pH 5.5 in 75:25 v/v proportion. Two wavelengths: 250 nm and 315 nm were used for detection. Validation confirmed that the method was linear in a required concentration range. The values of correlation coefficients for specific drug substances and the related impurities were as high as 0.999. The results of the purity tests proved that the method was sufficiently selective and precise.[Sterosan, a new agent for the treatment of various skin diseases]

G BRUNIPMID: 21010240 DOI:

Abstract

[Treatment of foot mycosis and mycotic eczema with Sterosan]

K SIGGPMID: 20296783 DOI:

Abstract

The antistaphylococcal effect of penicillin, streptomycin, and 5,7-dichloro-8-hydroxyquinaldine (sterosan) in vitro

J HIRSCH, S DOSDOGRUPMID: 20251349 DOI:

Abstract

Effects of highly active novel artemisinin-chloroquinoline hybrid compounds on β-hematin formation, parasite morphology and endocytosis in Plasmodium falciparum

Tzu-Shean Feng, Eric M Guantai, Margo Nell, Constance E J van Rensburg, Kanyile Ncokazi, Timothy J Egan, Heinrich C Hoppe, Kelly ChibalePMID: 21596024 DOI: 10.1016/j.bcp.2011.04.018

Abstract

4-Aminoquinolines were hybridized with artemisinin and 1,4-naphthoquinone derivatives via the Ugi-four-component condensation reaction, and their biological activities investigated. The artemisinin-containing compounds 6a-c and its salt 6c-citrate were the most active target compounds in the antiplasmodial assays. However, despite the potent in vitro activities, they also displayed cytotoxicity against a mammalian cell-line, and had lower therapeutic indices than chloroquine. Morphological changes in parasites treated with these artemisinin-containing hybrid compounds were similar to those observed after addition of artemisinin. These hybrid compounds appeared to share mechanism(s) of action with both chloroquine and artemisinin: they exhibited potent β-hematin inhibitory activities; they caused an increase in accumulation of hemoglobin within the parasites that was intermediate between the increase observed with artesunate and chloroquine; and they also appeared to inhibit endocytosis as suggested by the decrease in the number of transport vesicles in the parasites. No cross-resistance with chloroquine was observed for these hybrid compounds, despite the fact that they contained the chloroquinoline moiety. The hybridization strategy therefore appeared to be borrowing the best from both classes of antimalarials.A comparative study of novel spectrophotometric resolution techniques applied for pharmaceutical mixtures with partially or severely overlapped spectra

Hayam M Lotfy, Shereen M Tawakkol, Nesma M Fahmy, Mostafa A ShehataPMID: 25459620 DOI: 10.1016/j.saa.2014.09.117